Levomedetomidine hydrochloride is a pharmaceutical compound that serves as the levorotatory enantiomer of medetomidine, a potent α2-adrenergic receptor agonist. This compound is primarily used in veterinary medicine for its sedative, analgesic, and anxiolytic properties. As an α2-adrenergic receptor agonist, it mimics the effects of norepinephrine, leading to sedation and pain relief.
Levomedetomidine hydrochloride is synthesized from commercially available starting materials. The synthesis processes have evolved to utilize more cost-effective methods compared to earlier approaches that relied on expensive reagents . The compound is recognized under the Chemical Abstracts Service registry number 190000-46-5.
Levomedetomidine hydrochloride is classified as an α2-adrenergic receptor agonist. It falls within the category of sedative agents used in clinical settings, particularly in veterinary practices. Its pharmacological profile includes sedative, analgesic, and anxiolytic effects, making it useful for various medical procedures requiring sedation.
The synthesis of levomedetomidine typically involves several steps that include the formation of imidazole derivatives. A notable method described in the literature outlines a process starting from simple precursors, which are transformed through a series of reactions into the desired compound .
Technical Details:
Levomedetomidine hydrochloride has a complex molecular structure characterized by its imidazole ring and side chains. Its molecular formula is , which indicates the presence of chlorine and nitrogen atoms alongside carbon and hydrogen.
Data:
Levomedetomidine undergoes various chemical reactions typical for amines and imidazoles. Key reactions include:
Technical Details:
Levomedetomidine exerts its effects primarily through selective agonism at α2-adrenergic receptors located in the central nervous system. This action leads to:
Data:
Levomedetomidine hydrochloride is primarily utilized in veterinary medicine for:
The compound's efficacy and safety profile have made it a valuable tool in veterinary pharmacology, ensuring better outcomes in clinical practices involving animal care.
Levomedetomidine hydrochloride, systematically named as (R)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, is a chiral molecule with the molecular formula C₁₃H₁₇ClN₂ and a molecular weight of 236.74 g/mol [1] [4]. Its structure consists of an imidazole ring linked to a 2,3-dimethylphenyl group via an ethyl spacer bearing a chiral center. The hydrochloride salt form enhances stability and water solubility.
Levomedetomidine represents the R-enantiomer of the racemic mixture medetomidine [6]. Stereochemically, it is the mirror image of dexmedetomidine (S-enantiomer), with the chiral center at the ethyl bridge carbon. This R-configuration critically determines its distinct biological inactivity at α₂-adrenergic receptors compared to the S-form [6].
Table 1: Molecular Identity of Levomedetomidine Hydrochloride
Property | Value | |
---|---|---|
CAS Registry Number | 190000-46-5 | |
IUPAC Name | (R)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride | |
Molecular Formula | C₁₃H₁₇ClN₂ | |
Molecular Weight | 236.74 g/mol | |
Chiral Center | R-configuration | |
SMILES Notation | CC@HC₂=CN=CN₂.Cl | [4] |
Public crystallographic data for levomedetomidine hydrochloride remains limited. However, its hydrochloride salt form implies ionic bonding between the protonated imidazole nitrogen and the chloride anion, forming a crystalline lattice [4]. The orthorhombic crystal system is typical for similar chiral imidazole derivatives, with hydrogen bonding networks stabilizing the structure. No studies in the available literature specifically address polymorphism in levomedetomidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for confirming levomedetomidine’s structure and purity. Key proton environments include:
¹³C NMR shows signals for the quaternary aromatic carbons (δ 135–138 ppm), imidazole carbons (δ 145–150 ppm), and methyl carbons (δ 18–22 ppm) [5].
Infrared (IR) Spectroscopy
Characteristic IR absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 1.6 (d), 2.3 (s) | Methyl groups |
δ 3.9 (q) | Chiral methine proton | |
δ 7.6–8.1 (s) | Imidazole protons | |
¹³C NMR | δ 18–22 | Methyl carbons |
δ 145–150 | Imidazole carbons | |
IR | 1630 cm⁻¹ | C=N stretch |
MS | m/z 201.1 | [M – HCl + H]⁺ |
Levomedetomidine and dexmedetomidine are enantiomers with identical molecular formulas and connectivity but mirror-image configurations at the chiral center [6]. Despite structural similarity, their pharmacological profiles diverge drastically:
Table 3: Key Structural and Functional Differences
Property | Levomedetomidine Hydrochloride | Dexmedetomidine Hydrochloride |
---|---|---|
Absolute Configuration | R | S |
α₂-AR Binding Affinity | Negligible | High (Ki ~1–2 nM) |
Pharmacological Activity | Inactive | Potent agonist |
Optical Rotation | (+) (specific rotation unreported) | (–) (specific rotation unreported) |
Role in Racemic Mix | Pharmacologically inert component | Active component |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7